5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
Overview
Description
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a complex organic compound characterized by the presence of bromophenyl, cyclopentylsulfanyl, and trifluoromethoxyphenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, sulfur-containing compounds, and trifluoromethoxy precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the imidazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclopentylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethoxy group enhances its binding affinity and selectivity, making it a potent modulator of biological processes .
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the overall structure and functional groups.
4-bromophenylacetic acid: Contains the bromophenyl group but has an acetic acid moiety instead of the imidazole ring.
Bromantane: A compound with a bromophenyl group but different structural features and applications.
Uniqueness
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole stands out due to its combination of bromophenyl, cyclopentylsulfanyl, and trifluoromethoxyphenyl groups attached to an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrF3N2OS/c22-15-7-5-14(6-8-15)19-13-26-20(29-18-3-1-2-4-18)27(19)16-9-11-17(12-10-16)28-21(23,24)25/h5-13,18H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAPOFRQGDJRED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrF3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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